molecular formula C12H10ClNO3 B6093999 methyl [(5-chloro-8-quinolinyl)oxy]acetate

methyl [(5-chloro-8-quinolinyl)oxy]acetate

Cat. No.: B6093999
M. Wt: 251.66 g/mol
InChI Key: NDQZMBNEHYSVPL-UHFFFAOYSA-N
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Description

Methyl [(5-chloro-8-quinolinyl)oxy]acetate is an organic compound with the molecular formula C12H10ClNO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(5-chloro-8-quinolinyl)oxy]acetate typically involves the reaction of 5-chloro-8-hydroxyquinoline with methyl chloroacetate in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the quinoline derivative is replaced by the ester group from methyl chloroacetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Methyl [(5-chloro-8-quinolinyl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Methyl [(5-chloro-8-quinolinyl)oxy]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl [(5-chloro-8-quinolinyl)oxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    Cloquintocet-mexyl: A similar compound used as a herbicide safener.

    Quinoline derivatives: Other derivatives of quinoline with different substituents.

Uniqueness

Methyl [(5-chloro-8-quinolinyl)oxy]acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-(5-chloroquinolin-8-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-16-11(15)7-17-10-5-4-9(13)8-3-2-6-14-12(8)10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQZMBNEHYSVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101337320
Record name Cloquintocet-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101337320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4367-49-1
Record name Cloquintocet-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101337320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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